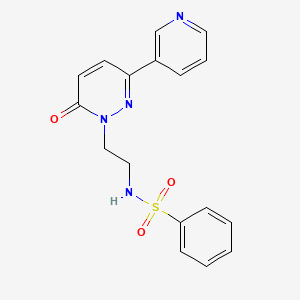
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has shown promising results in the field of cancer research. The compound belongs to the class of pyridazinone derivatives and has been extensively studied for its potential as an anti-cancer drug.
Mechanism of Action
OPB-31121 exerts its anti-cancer effects by inhibiting the activity of the enzyme AKT. AKT is a key regulator of cell survival and proliferation, and its overexpression has been implicated in the development and progression of various cancers. By inhibiting AKT, OPB-31121 induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
OPB-31121 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and favorable tissue distribution. The compound has also been shown to have low toxicity, with no significant adverse effects observed in animal studies. In addition, OPB-31121 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of OPB-31121 is its specificity for AKT, which makes it a promising candidate for targeted cancer therapy. In addition, the compound has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which may improve treatment outcomes. However, one of the limitations of OPB-31121 is its relatively low potency compared to other AKT inhibitors. This may limit its effectiveness as a monotherapy and may require combination therapy with other agents.
Future Directions
There are several future directions for the development and application of OPB-31121. One area of interest is the identification of biomarkers that can predict the response of cancer cells to OPB-31121. This may help to identify patients who are most likely to benefit from treatment with the compound. Another area of interest is the development of more potent and selective AKT inhibitors that can overcome the limitations of OPB-31121. Finally, the combination of OPB-31121 with other targeted therapies or immunotherapies may improve treatment outcomes and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of OPB-31121 involves the reaction of 2-chloro-6-nitropyridine with 3-aminopyridazine in the presence of a base to form 6-nitro-3-(pyridin-3-yl)pyridazine. This intermediate is then reduced to 6-amino-3-(pyridin-3-yl)pyridazine using palladium on carbon. The final step involves the reaction of 6-amino-3-(pyridin-3-yl)pyridazine with N-(2-chloroethyl)benzenesulfonamide in the presence of a base to form OPB-31121.
Scientific Research Applications
OPB-31121 has been extensively studied for its potential as an anti-cancer drug. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, OPB-31121 has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as paclitaxel and cisplatin. The compound has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17-9-8-16(14-5-4-10-18-13-14)20-21(17)12-11-19-25(23,24)15-6-2-1-3-7-15/h1-10,13,19H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBWCXRCGOBJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

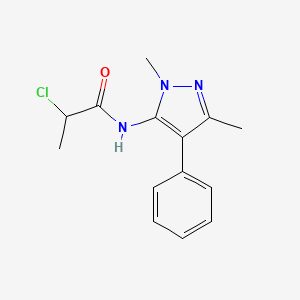
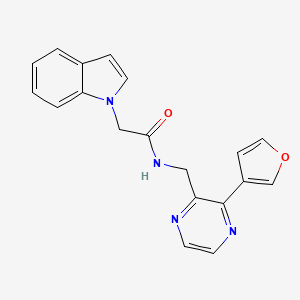
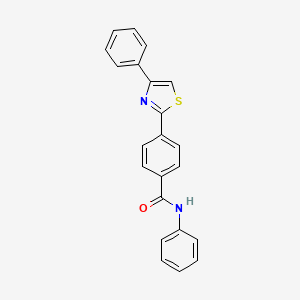

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)
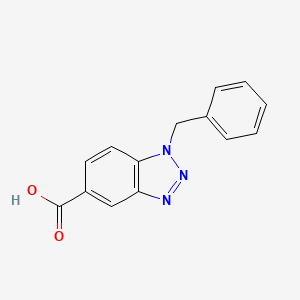
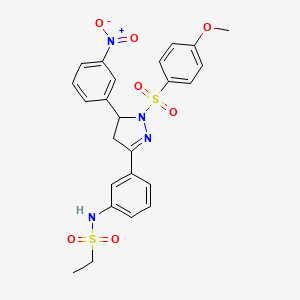

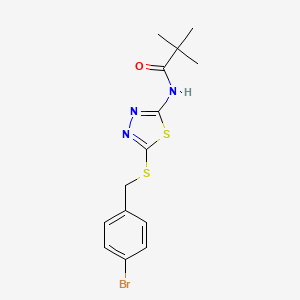
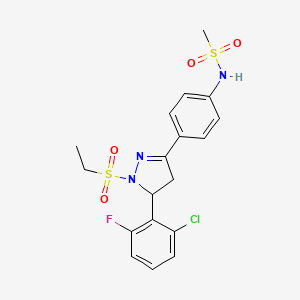
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B2383201.png)
![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)
![N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2383203.png)